molecular formula C11H13BrFNO2 B1280470 Tert-butyl (2-bromo-4-fluorophenyl)carbamate CAS No. 384793-18-4

Tert-butyl (2-bromo-4-fluorophenyl)carbamate

Cat. No.: B1280470
CAS No.: 384793-18-4
M. Wt: 290.13 g/mol
InChI Key: KZKKPWHZRLYHGX-UHFFFAOYSA-N
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Description

Tert-butyl (2-bromo-4-fluorophenyl)carbamate is an organic compound with the molecular formula C11H13BrFNO2. It is a pale-yellow to yellow-brown solid that is used in various chemical and pharmaceutical applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl (2-bromo-4-fluorophenyl)carbamate can be synthesized through the reaction of di-tert-butyl dicarbonate with 2-bromo-4-fluoroaniline. The reaction typically involves the use of a base such as sodium carbonate or potassium carbonate in an organic solvent like dichloromethane or tetrahydrofuran. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (2-bromo-4-fluorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted carbamates, amines, and more complex organic molecules depending on the specific reaction pathway.

Scientific Research Applications

Tert-butyl (2-bromo-4-fluorophenyl)carbamate is used in a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.

    Medicine: It is involved in the synthesis of potential drug candidates for various therapeutic areas.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-bromo-4-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Comparison: Tert-butyl (2-bromo-4-fluorophenyl)carbamate is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications where these properties are advantageous .

Properties

IUPAC Name

tert-butyl N-(2-bromo-4-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKKPWHZRLYHGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463853
Record name TERT-BUTYL (2-BROMO-4-FLUOROPHENYL)CARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384793-18-4
Record name TERT-BUTYL (2-BROMO-4-FLUOROPHENYL)CARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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